2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Description
The compound “2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” belongs to the class of pyrazoles, which are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of this compound involves the use of acetophenone derivatives of 1-(4-bromophenyl)ethan-1-one or 1-(3,4-dimethoxyphenyl)ethan-1-one . The compound was synthesized using a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of a ketone, ethyl cyanoacetate, S8, and formamide . The yield was reported to be 84% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 287–288 °C . The compound was characterized using 1H NMR and 13C NMR spectroscopy .Scientific Research Applications
- Pyrazolines, including derivatives of this compound, have demonstrated antibacterial and antifungal activities in various studies . These properties are crucial for developing new drugs and treatments to combat infections.
- The synthesized compound has shown promise in regulating inflammatory diseases, as indicated by docking studies . Inflammation plays a significant role in various health conditions, and compounds like this one may contribute to managing inflammation-related disorders.
- A novel study investigated the neurotoxic potential of the newly synthesized pyrazoline derivative on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). AchE is essential for normal nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .
- Pyrano[2,3-d]pyrimidine derivatives, similar in structure to our compound, were examined for DNA cleavage and anticancer properties. These derivatives may hold promise for cancer research and treatment .
- The synthesized compound has potential applications in biomedicine, although specific details were not provided. Further research may explore its use in diagnostics, drug development, or therapeutic interventions .
- Pyrazolines are associated with antioxidant effects, which are crucial for combating oxidative stress. Although not directly mentioned for this compound, exploring its antioxidant potential could be valuable .
Antibacterial and Antifungal Properties
Anti-Inflammatory Potential
Neurotoxicity Assessment
DNA Cleavage and Anticancer Activity
Biomedical Applications
Antioxidant and Antitumor Activities
properties
IUPAC Name |
2-(4-bromophenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c1-10-2-7-15-12(8-10)9-14-17(22)20-16(21-18(14)23-15)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBZWDIIVZXABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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